molecular formula C15H15ClN2O2 B2956522 N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)oxirane-2-carboxamide CAS No. 2411221-52-6

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)oxirane-2-carboxamide

Cat. No. B2956522
CAS RN: 2411221-52-6
M. Wt: 290.75
InChI Key: GMQVASBUSJSDAN-UHFFFAOYSA-N
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Description

  • IUPAC Name : 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride .
  • Molecular Formula : C₁₂H₁₃ClN₂ .
  • Molecular Weight : 257.16 g/mol .
  • Structure : It consists of a carbazole core with a chlorine substitution at position 6 and an oxirane-2-carboxamide group .

Molecular Structure Analysis

The molecular structure of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)oxirane-2-carboxamide can be visualized using tools such as ChemSpider . It is essential to consider the spatial arrangement of atoms, bond angles, and functional groups to understand its properties and reactivity.


Physical And Chemical Properties Analysis

  • Physical Properties :
    • State : Typically a powder .

Safety and Hazards

  • Hazard Statements : The compound may pose risks to health. Common hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

Future Directions

: Enamine: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride : NIST Chemistry WebBook: 1H-Carbazole, 2,3,4,9-tetrahydro- : Chemical Entities of Biological Interest (ChEBI) :

properties

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-8-1-3-12-10(5-8)11-6-9(2-4-13(11)18-12)17-15(19)14-7-20-14/h1,3,5,9,14,18H,2,4,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVASBUSJSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)C3CO3)C4=C(N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)oxirane-2-carboxamide

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